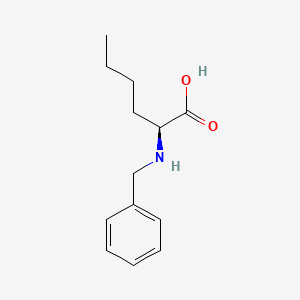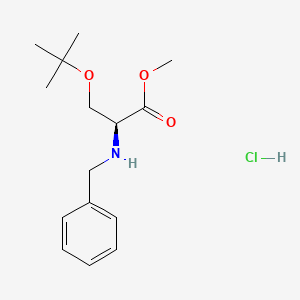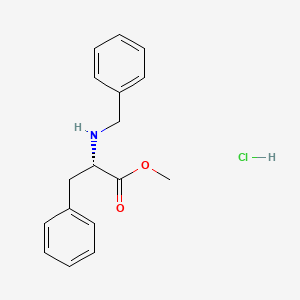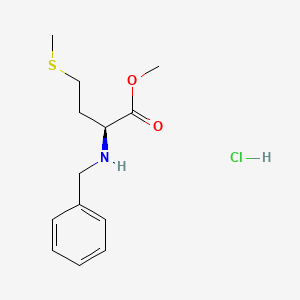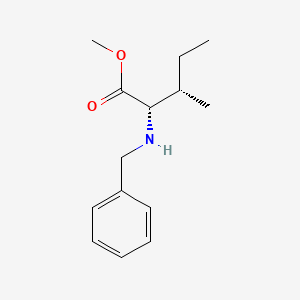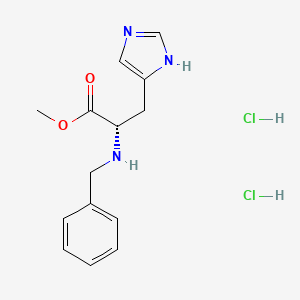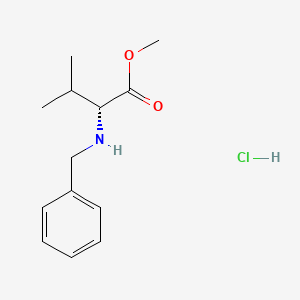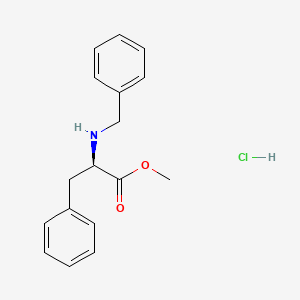
(S)-alpha-Methyl-3-bromophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves the IUPAC name, common names, and the structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Brain Serotonergic System Study
Research into analogs of tryptophan, such as alpha-Methyl-L-tryptophan (alpha-MTrp), provides valuable insights into the study of the brain's serotonergic system. Alpha-MTrp is used to measure brain serotonin (5-HT) synthesis rates, showcasing the application of amino acid analogs in understanding neurotransmitter dynamics. This methodology could hint at similar applications for (S)-alpha-Methyl-3-bromophenylalanine in research focused on neurotransmission or metabolic pathways in the brain (Diksic & Young, 2001).
Experimental Models of Phenylketonuria
The development of experimental models of phenylketonuria (PKU) using amino acid analogs such as alpha-methylphenylalanine (AMPhe) highlights another potential application area. These models are crucial for understanding the pathogenesis and treatment of PKU, suggesting a role for (S)-alpha-Methyl-3-bromophenylalanine in similar genetic or metabolic disorder research (Vorhees, Butcher, & Berry, 1981).
Electrochemical Detection of Amino Acids
Amino acid analogs are also used in the development of sensors and biosensors for the electrochemical detection of amino acids, indicating the potential for (S)-alpha-Methyl-3-bromophenylalanine to be utilized in biochemical assays or diagnostic tools. These technologies are crucial for medical and pharmaceutical applications, including disease monitoring and the quality control of medications (Dinu & Apetrei, 2022).
Biomarker Research in Parkinson’s Disease
Metabolite profiling in Parkinson’s disease research involves the analysis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This suggests a potential application for (S)-alpha-Methyl-3-bromophenylalanine in biomarker research or in studies aiming to understand the metabolic underpinnings of neurological conditions (Havelund et al., 2017).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves potential applications of the compound and areas where further research could be conducted.
For a specific compound, you would need to look up these details in scientific literature. Tools like Google Scholar or PubMed can be useful for this. Please note that not all compounds will have information available on all these aspects, especially if the compound is not widely studied. If you have a different compound or a more specific question about “(S)-alpha-Methyl-3-bromophenylalanine”, feel free to ask!
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3-bromophenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

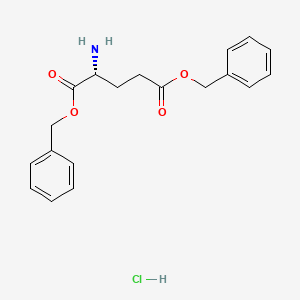
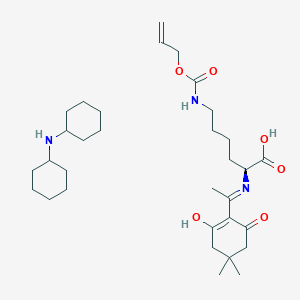
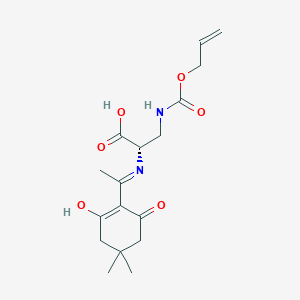
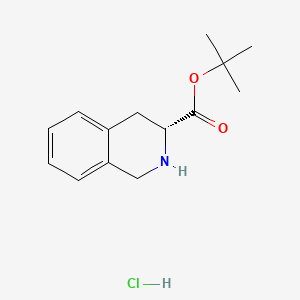
![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)
